3-Iodo-1-methylcyclopent-2-en-1-ol
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Overview
Description
3-Iodo-1-methylcyclopent-2-en-1-ol: is an organic compound with the molecular formula C₆H₉IO. It is a cyclopentene derivative with an iodine atom and a hydroxyl group attached to the ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol typically involves the iodination of 1-methylcyclopent-2-en-1-ol. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar iodination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Iodo-1-methylcyclopent-2-en-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., cyanide, azide) using reagents like sodium cyanide (NaCN) or sodium azide (NaN₃).
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: NaCN, NaN₃
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: 1-Methylcyclopent-2-en-1-ol
Substitution: 3-Cyano-1-methylcyclopent-2-en-1-ol, 3-Azido-1-methylcyclopent-2-en-1-ol
Scientific Research Applications
Chemistry: 3-Iodo-1-methylcyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylcyclopent-2-en-1-ol would depend on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Iodo-2-methylcyclopent-2-en-1-ol
- 3-Iodo-1-methylcyclopent-2-en-1-one
Comparison: Compared to 3-Iodo-1-methylcyclopent-2-en-1-ol, these similar compounds may have different reactivity and physical properties due to variations in their functional groups and positions of substitution. For example, the presence of a ketone group in 3-Iodo-1-methylcyclopent-2-en-1-one would make it more susceptible to nucleophilic addition reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of chemistry and industry. Its unique structure allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its applications and reactivity could uncover new uses and benefits.
Properties
CAS No. |
188635-26-9 |
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Molecular Formula |
C6H9IO |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
3-iodo-1-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3 |
InChI Key |
HDBGAZFEYJXDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C1)I)O |
Origin of Product |
United States |
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